HepG2 Hepatoma Selectivity: Lycorenine vs. Pretazettine and Homolycorine in a 25-Alkaloid Panel
In a systematic screen of 25 structurally diverse Amaryllidaceae alkaloids against LMTK (murine fibroblast), Molt4 (human lymphoid), and HepG2 (human hepatoma) cell lines, lycorenine was identified as the most cytotoxic compound against HepG2 hepatoma cells while remaining inactive against Molt4 cells, exhibiting a selectivity profile opposite to that of pretazettine, which was among the most active against Molt4 but inactive against HepG2 . This differential cell-line sensitivity is not observed for the closely related homolycorine, which showed IC50 >80 μM across multiple cancer lines in independent studies [1].
| Evidence Dimension | Cytotoxicity IC50 against HepG2 hepatoma cells |
|---|---|
| Target Compound Data | Lycorenine: IC50 = 1.2 μg/mL (~3.8 μM) for HepG2; IC50 = 0.8 μg/mL for LMTK |
| Comparator Or Baseline | Pretazettine: Inactive against HepG2 at comparable concentrations; Homolycorine: IC50 >80 μM (~25 μg/mL) against multiple cancer lines |
| Quantified Difference | Lycorenine is >20-fold more potent than homolycorine against HepG2; lycorenine and pretazettine show reciprocal cell-line selectivity (HepG2 vs. Molt4) |
| Conditions | MTT assay; 25 Amaryllidaceae alkaloids; LMTK, Molt4, HepG2 cell lines (Weniger et al., 1995); homolycorine data from independent cytotoxicity panel (PMC6270500, 2013) |
Why This Matters
For researchers targeting hepatocellular carcinoma models, lycorenine provides a unique homolycorine-scaffold tool compound with HepG2-selective cytotoxicity not achievable with pretazettine or homolycorine.
- [1] Cortes, D.; Torrero, M.C.; Pilar, G.; Bermejo, A. Cytotoxic and Antimalarial Amaryllidaceae Alkaloids from the Bulbs of Lycoris radiata. Molecules 2013, 18 (3), 2458–2468. View Source
